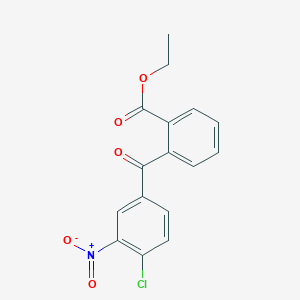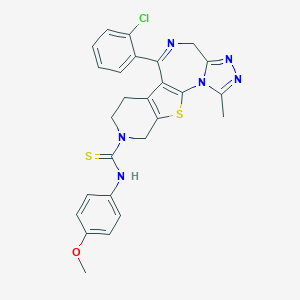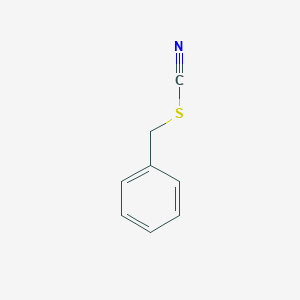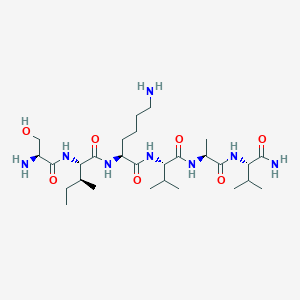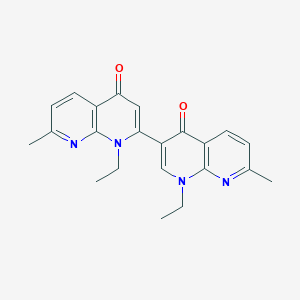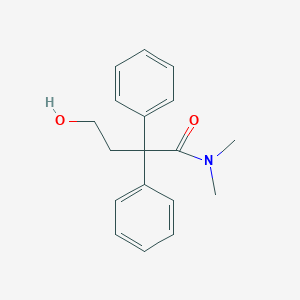
N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.36 g/mol . It is also known by its alternate name, α-(2-Hydroxyethyl)-N,N-dimethyl-α-phenylbenzeneacetamide . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of N,N-dimethylamine with 2,2-diphenyl-4-hydroxybutyric acid . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide undergoes various chemical reactions, including:
Scientific Research Applications
N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide can be compared with similar compounds such as:
N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyric acid: This compound has a similar structure but differs in its functional groups, leading to different chemical properties and reactivity.
N,N-Dimethyl-2,2-diphenyl-4-hydroxybutylamine: This compound has an amine group instead of an amide group, resulting in different biological activities and applications.
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-hydroxy-N,N-dimethyl-2,2-diphenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-19(2)17(21)18(13-14-20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,20H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLCXGBOVPDSSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
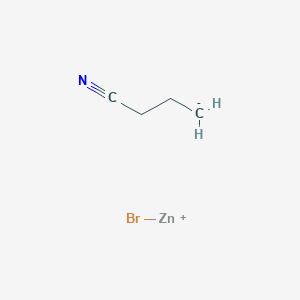
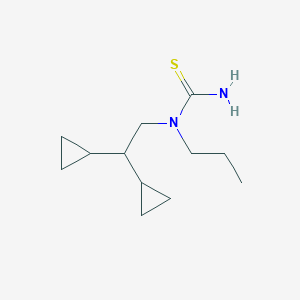
![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)

